molecular formula C18H14O3 B8376199 5H-Dibenzo(a,d)cycloheptene-2-acetic acid, alpha-methyl-5-oxo- CAS No. 63247-28-9

5H-Dibenzo(a,d)cycloheptene-2-acetic acid, alpha-methyl-5-oxo-

Cat. No.: B8376199
CAS No.: 63247-28-9
M. Wt: 278.3 g/mol
InChI Key: CYCCNOGIPSEDOQ-UHFFFAOYSA-N
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Description

5H-Dibenzo(a,d)cycloheptene-2-acetic acid, alpha-methyl-5-oxo- is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

63247-28-9

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

2-(2-oxo-6-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenyl)propanoic acid

InChI

InChI=1S/C18H14O3/c1-11(18(20)21)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)17(16)19/h2-11H,1H3,(H,20,21)

InChI Key

CYCCNOGIPSEDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compounds of Formula I can be prepared by conducting an Arndt-Eistert reaction upon 5-oxo-5H-dibenzo[a,d]-cycloheptene-2-carboxylic acid to afford, in various steps thereof, 5-oxo-5H-dibenzo[a,d]cyclohepten -2-acetic acid ethyl ester and 5-oxo-5H-dibenzo[a,d]cyclohepten-2-acetic acid. 2-(5-Oxo-5H-dibenzo[a,d]cyclohepten-2-yl)propionic acid, and the corresponding esters of the aforementioned acids can be obtained via alkylation and/or esterification.
Name
5-oxo-5H-dibenzo[a,d]-cycloheptene-2-carboxylic acid
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5-oxo-5H-dibenzo[a,d]cyclohepten -2-acetic acid ethyl ester
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5-oxo-5H-dibenzo[a,d]cyclohepten-2-acetic acid
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Synthesis routes and methods II

Procedure details

0.4 Gm. of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)-propionaldehyde is dissolved in 15 ml. of acetone and the solution is cooled to 0° C. under nitrogen. 0.4 ml. of 8N Jones reagent is added and the mixture is stirred for 2 hours, then diluted with water and extracted with ethyl acetate. The extract is washed with water then extracted with aqueous sodium carbonate. The aqueous solution is acidified with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate solution is dried and evaporated to yield 40% of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionic acid, m.p. (chloroform-hexane) 138°-139° C.; m.p. (acetonehexane) 113°-115° C.
Name
2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)-propionaldehyde
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Jones reagent
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Synthesis routes and methods III

Procedure details

3.0 Gm. of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionamide is refluxed in a mixture of 20 ml. of acetic acid and 30 ml. of concentrated hydrochloric acid for 3 hours. The solution is cooled and poured into water. The mixture is extracted with ethyl acetate and the extract is washed, dried and evaporated to yield 90% of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionic acid., m.p. (chloroform-hexane) 138°-139° C.; m.p. (acetone-hexane) 113°-115° C. Use of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)acetamide gives a similar yield of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)acetic acid, m.p. (acetone-hexane) 148°-149.5° C.
Name
2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionamide
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Synthesis routes and methods IV

Procedure details

11.0 Gm. of 2-(5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl)propionamide is refluxed for 2 hours in 70 ml. of acetic acid and 105 ml. of concentrated hydrochloric acid. The mixture is cooled and diluted, then extracted with ether. The ethereal solution is extracted with aqueous sodium carbonate and the extract acidified and extracted with ethyl acetate to afford a 70% yield of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionic acid., m.p. (chloroform-hexane) 138°-139° C.; m.p. (acetone-hexane) 113°-115° C. Use of 2-(5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl)acetamide gives a similar yield of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)acetic acid, m.p. (acetone-hexane) 148°-149.5° C.
Name
2-(5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl)propionamide
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Synthesis routes and methods V

Procedure details

23.4 Gm. of 5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl acetonitrile is refluxed for 7 hours in 160 ml. of acetic acid and 240 ml. of concentrated hydrochloric acid. The solution is cooled and added to ethyl acetate and water. The organic layer is washed with water then extracted with aqueous sodium carbonate. The extract is acidified with hydrochloric acid and extracted with ethyl acetate. The extract is dried and evaporated to afford the product which is recrystallized from acetone/hexane to give 9.5 gm., 50%, of 5H-dibenzo[a,d]cyclohepten-5-on-2-yl acetic acid, m.p. 148°-149.5° C. Use of 2-(5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl)propionitrile gives a 75% yield of 2-(5H-dibenzo[a,d]cyclohepten-5-on-2-yl)propionic acid, m.p. (chloroform-hexane) 138°-139° C.; m.p. (acetone-hexane) 113°-115° C.
Name
5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl acetonitrile
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5H-dibenzo[a,d]cyclohepten-5-on-2-yl acetic acid
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reactant
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Name
2-(5,5-ethylenedioxy-5H-dibenzo[a,d]cyclohepten-2-yl)propionitrile
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